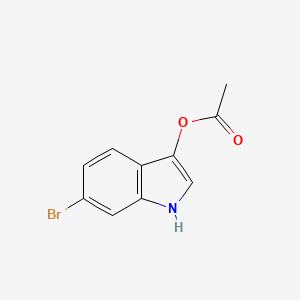

6-Bromo-1H-indol-3-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

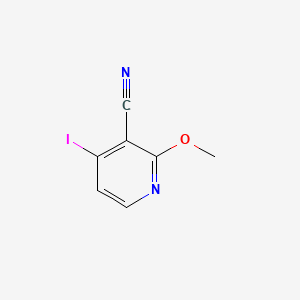

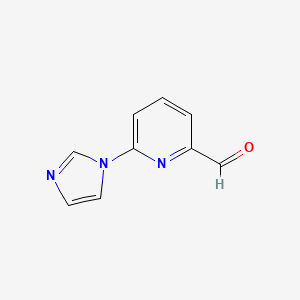

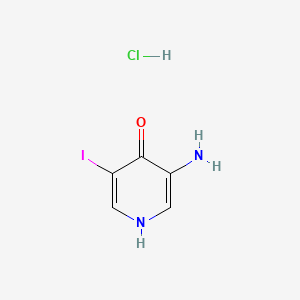

“6-Bromo-1H-indol-3-yl acetate” is a chemical compound with the CAS Number: 114306-17-1 . It has a molecular weight of 254.08 . The IUPAC name for this compound is 6-bromo-1H-indol-3-yl acetate .

Synthesis Analysis

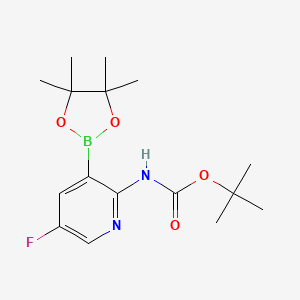

The synthesis of “6-Bromo-1H-indol-3-yl acetate” involves the use of silver acetate. The reaction is carried out in acetic acid at 90°C for 3 hours . The mixture is then cooled to room temperature and filtered. The filtrate is evaporated to dryness under reduced pressure. The residue is chromatographed on silica gel with dichloromethane as eluent .Molecular Structure Analysis

The molecular structure of “6-Bromo-1H-indol-3-yl acetate” is represented by the linear formula C10H8BrNO2 . The InChI Code for this compound is 1S/C10H8BrNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3 .Physical And Chemical Properties Analysis

“6-Bromo-1H-indol-3-yl acetate” is a solid at room temperature . The compound’s physical form, solubility, and other physicochemical properties like Lipophilicity, Water Solubility, and Druglikeness are detailed in the search results .Aplicaciones Científicas De Investigación

Anti-Corrosion Applications

Indole derivatives, such as “5-bromo-1H-indol-3-yl”-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, have been studied for their anti-corrosion potential . These compounds can be used as corrosion inhibitors in industrial applications .

Antimicrobial Properties

Indole derivatives have shown promising antimicrobial properties. They have been tested against a spectrum of bacterial and fungal pathogens, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas, Candida albicans, and Aspergillus niger .

Antioxidant Capabilities

The antioxidant potential of indole derivatives has been quantified using the DPPH free radical scavenging assay . These compounds can be used in therapeutic avenues given their pronounced antimicrobial and antioxidant capabilities .

Enzyme Kinetics and Protein-Ligand Interactions

Indole compounds are used in various research environments, including studies on enzyme kinetics and protein-ligand interactions .

Biologically Active Compounds

Indole derivatives have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis of Alkaloids

Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and are prevalent moieties present in selected alkaloids .

Antimycobacterial Activity

Some indole derivatives have been tested for their in vitro antimycobacterial activity against M. tuberculosis H37Rv, Mycobacterium smegmatis, Mycobacterium fortuitum, and MDR-TB strains .

Safety and Hazards

Mecanismo De Acción

Target of Action

6-Bromo-1H-indol-3-yl acetate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is typically to mediate the biological effects of the compound.

Mode of Action

The compound interacts with its targets primarily through binding interactions. The indole nucleus in the compound allows it to readily bind to these receptors . The resulting changes often involve alterations in the activity of the receptor, which can lead to various downstream effects.

Biochemical Pathways

Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The compound’s indole nucleus may enhance its bioavailability, as indole derivatives are known to be readily absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of 6-Bromo-1H-indol-3-yl acetate’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could include alterations in cell signaling, gene expression, and metabolic activity, among others.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Bromo-1H-indol-3-yl acetate. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .

Propiedades

IUPAC Name |

(6-bromo-1H-indol-3-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTDPDLGBFTITA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CNC2=C1C=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60740632 |

Source

|

| Record name | 6-Bromo-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60740632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114306-17-1 |

Source

|

| Record name | 6-Bromo-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60740632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596080.png)

![1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone](/img/structure/B596093.png)